molecular formula C12H19N3O B8166811 5-Amino-4-(diethylamino)-2-methylbenzamide

5-Amino-4-(diethylamino)-2-methylbenzamide

Cat. No.: B8166811
M. Wt: 221.30 g/mol
InChI Key: AXPQRYQKSWKBFX-UHFFFAOYSA-N
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Description

5-Amino-4-(diethylamino)-2-methylbenzamide is an organic compound that belongs to the class of aromatic amides. This compound features a benzene ring substituted with amino, diethylamino, and methyl groups, along with an amide functional group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(diethylamino)-2-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 2-methylbenzoic acid, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Amidation: The resulting 5-amino-2-methylbenzoic acid is then reacted with diethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-(diethylamino)-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzamides depending on the electrophile used.

Scientific Research Applications

5-Amino-4-(diethylamino)-2-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-4-(diethylamino)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s amino and diethylamino groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the benzamide moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-methylbenzoic acid: Lacks the diethylamino group, resulting in different chemical properties and reactivity.

    4-(Diethylamino)-2-methylbenzoic acid: Lacks the amino group, affecting its biological activity and applications.

    N,N-Diethyl-2-methylbenzamide (DEET): A well-known insect repellent with a similar structure but different functional groups.

Uniqueness

5-Amino-4-(diethylamino)-2-methylbenzamide is unique due to the presence of both amino and diethylamino groups on the benzene ring, along with the amide functionality. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-amino-4-(diethylamino)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-4-15(5-2)11-6-8(3)9(12(14)16)7-10(11)13/h6-7H,4-5,13H2,1-3H3,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPQRYQKSWKBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C(=C1)C)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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